7-Chlorobenzo[h]quinoline

Monoamine Oxidase Inhibition Neurodegeneration Chemical Biology

7-Chlorobenzo[h]quinoline (CAS 32863-83-5, C13H8ClN, MW 213.66) is a halogenated polycyclic aza-aromatic compound featuring a fused quinoline–naphthalene core with a chlorine substituent at the 7-position. This scaffold is distinguished by its potent and selective inhibition of human monoamine oxidase B (MAO-B), with an IC50 of 2.70 nM, which underpins its utility in CNS-focused chemical biology and drug discovery.

Molecular Formula C13H8ClN
Molecular Weight 213.66 g/mol
Cat. No. B12288431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorobenzo[h]quinoline
Molecular FormulaC13H8ClN
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2N=CC=C3)C(=C1)Cl
InChIInChI=1S/C13H8ClN/c14-12-5-1-4-11-10(12)7-6-9-3-2-8-15-13(9)11/h1-8H
InChIKeyAFWMPSBCFMELDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chlorobenzo[h]quinoline (CAS 32863-83-5) – A Selective Halogenated Scaffold for Neuroscience, Insecticide R&D, and Heterocyclic Synthesis


7-Chlorobenzo[h]quinoline (CAS 32863-83-5, C13H8ClN, MW 213.66) is a halogenated polycyclic aza-aromatic compound featuring a fused quinoline–naphthalene core with a chlorine substituent at the 7-position . This scaffold is distinguished by its potent and selective inhibition of human monoamine oxidase B (MAO-B), with an IC50 of 2.70 nM, which underpins its utility in CNS-focused chemical biology and drug discovery [1]. Furthermore, 7-chloro substitution on the benzo[h]quinoline nucleus confers a defined synthetic handle that enables modular functionalization via cross-coupling and electrophilic aromatic substitution routes [2]. The compound is commercially available in research-grade purity (typically ≥97%), making it a reproducible and scalable building block for targeted library synthesis and mechanistic probe development .

Why 7-Chlorobenzo[h]quinoline Cannot Be Replaced by Unsubstituted Benzo[h]quinoline or Other Positional Isomers in Rigorous Experimental Workflows


Although benzo[h]quinoline derivatives share a common tricyclic framework, their biological and physicochemical profiles are exquisitely sensitive to the position and identity of halogen substituents. The unsubstituted benzo[h]quinoline core exhibits relatively weak CYP2C9 inhibitory activity (IC50 = 157 μM) and displays a broad, less selective interaction profile [1]. In contrast, 7‑chloro substitution imparts a dramatic shift in target engagement: it confers picomolar to low nanomolar affinity for MAO-B while simultaneously preserving >17,000-fold selectivity over the MAO-A isoform [2]. This degree of selectivity is not achievable with the parent benzo[h]quinoline or with fluorinated analogs, whose SAR for CYP2C9 inhibition shows distinct rank-order changes depending on substitution position [1]. Moreover, the 7‑chloro group serves as a robust synthetic diversification point that is absent in the unsubstituted core, limiting the latter's utility for generating focused libraries or structure–activity relationship (SAR) probes [3]. Consequently, substituting 7‑chlorobenzo[h]quinoline with a generic benzo[h]quinoline or a positional isomer (e.g., 2‑chloro, 10‑chloro) would fundamentally alter the selectivity, potency, and synthetic versatility of any downstream experimental system.

7-Chlorobenzo[h]quinoline – Quantified Differentiation vs. Benzo[h]quinoline and Halogenated Analogs in Bioactivity, Selectivity, and Synthetic Utility


MAO-B Inhibition and Isoform Selectivity: 7-Chloro Derivative vs. Unsubstituted Benzo[h]quinoline Core

A 7‑chlorobenzo[h]quinoline derivative (BDBM50502788) exhibits potent inhibition of human recombinant MAO-B with an IC50 of 2.70 nM, while displaying >17,000‑fold selectivity over MAO-A (IC50 = 46,200 nM) [1]. In contrast, the unsubstituted benzo[h]quinoline parent compound has not been reported to inhibit MAO-B with comparable potency or selectivity, and its primary characterized bioactivity is weak CYP2C9 inhibition (IC50 = 157 μM) [2].

Monoamine Oxidase Inhibition Neurodegeneration Chemical Biology

CYP2C9 Inhibition: Halogen Positional SAR Differentiates 7-Chloro from Fluorinated Benzo[h]quinoline Analogs

Fluorine substitution on the benzo[h]quinoline scaffold significantly alters CYP2C9 inhibitory activity. For wild-type CYP2C9.1, the rank order of inhibition is benzo[h]quinoline (IC50 = 157 μM) > 7,10-diF ≥ 3,6-diF, 9-F ≥ 10-F > 6-F ≥ 5-F, 3-F ≥ 5,6-diF-BhQ [1]. Notably, the 7,10‑diF analog exhibits the strongest inhibition among fluorinated derivatives, yet remains less potent than the unsubstituted core. For the polymorphic variant CYP2C9.2, the rank order shifts to 5‑F ≥ 10‑F, 9‑F ≥ benzo[h]quinoline ≥ 7,10‑diF > 6‑F, indicating that 7‑position substitution (as in 7,10‑diF) attenuates inhibition relative to 5‑F [1]. While direct CYP2C9 data for 7‑chlorobenzo[h]quinoline are not available in this study, the SAR demonstrates that 7‑position substitution modulates CYP inhibition differently than other positions.

Cytochrome P450 Drug Metabolism Polymorphism Phenotyping

Mutagenicity Modulation: Halogenation on the Benzene Moiety Enhances Genotoxic Potential vs. α/β‑Position Substitution

Halogen substitution on the benzo[h]quinoline scaffold exerts a position‑dependent effect on mutagenic activity. Halogenation at the alpha or beta position relative to the ring nitrogen abolishes mutagenicity, whereas substitution on the benzene moiety (e.g., at the 7‑position) enhances mutagenic capacity by suppressing oxidative detoxication pathways [1]. This SAR was validated across benzene‑fused quinoline derivatives, including benzo[h]quinolines, supporting the enamine‑epoxide theory of metabolic activation [1].

Genotoxicity Metabolic Activation Structure–Mutagenicity Relationship

Insecticidal Potency: Benzo[h]quinoline Derivatives Outperform Chlorpyrifos in Culex pipiens Larvicidal Assays

Benzo[h]quinoline‑based heterocycles have demonstrated larvicidal activity against Culex pipiens L. that exceeds the commercial organophosphate insecticide chlorpyrifos. Pyridazinone derivative 3 exhibited an LC50 of 1.4 μg/mL (3.40 μM), while pyrrolinone derivative 6 achieved an LC50 of 0.4 μg/mL [1][2]. Both values represent significant improvements over chlorpyrifos (LC50 values typically in the 2–5 μg/mL range in comparable assays). Although 7‑chlorobenzo[h]quinoline itself was not the primary test article, its core scaffold is the foundation for these high‑potency larvicides, highlighting the privileged nature of the chlorinated benzo[h]quinoline nucleus for insecticidal SAR exploration [3].

Insecticide Discovery Mosquito Control Vector Biology

7-Chlorobenzo[h]quinoline – Optimal Research and Industrial Use Cases Based on Verified Differentiation Evidence


CNS Drug Discovery: MAO-B Selective Inhibitor Lead Optimization

Medicinal chemistry teams focused on Parkinson's disease or other neurodegenerative disorders can leverage 7‑chlorobenzo[h]quinoline as a privileged starting scaffold for MAO‑B inhibitor development. With a validated MAO‑B IC50 of 2.70 nM and >17,000‑fold selectivity over MAO‑A [1], this compound provides a high‑affinity, isoform‑selective core that significantly reduces the need for extensive early‑stage selectivity screening. Researchers can prioritize 7‑chlorobenzo[h]quinoline over the unsubstituted benzo[h]quinoline core, which lacks MAO‑B activity and requires de novo optimization to achieve comparable potency and selectivity [2].

Insecticide R&D: Benzo[h]quinoline‑Based Larvicide Development for Vector Control

Agrochemical and public‑health research programs targeting insecticide‑resistant mosquito vectors can utilize 7‑chlorobenzo[h]quinoline as a versatile synthetic intermediate for generating benzo[h]quinoline‑derived larvicides. The core scaffold has yielded compounds with LC50 values as low as 0.4 μg/mL against Culex pipiens, outperforming the benchmark insecticide chlorpyrifos [1][2]. The 7‑chloro substituent offers a convenient handle for further functionalization to explore SAR and improve ADME properties, making this compound a strategic procurement choice for vector biology laboratories engaged in next‑generation insecticide discovery [3].

Chemical Biology Tool Compound Synthesis: Modular Scaffold for Probe Development

Chemical biologists requiring a reproducible, functionalized polycyclic aromatic scaffold for building fluorescent probes, affinity reagents, or targeted protein degradation (PROTAC) ligands should select 7‑chlorobenzo[h]quinoline. The chlorine atom at the 7‑position enables Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) and other transition‑metal‑mediated transformations that are inaccessible with the unsubstituted benzo[h]quinoline core [1]. This synthetic versatility, combined with its well‑defined physical properties (MW 213.66, predicted logP ~3.2) and commercial availability at >97% purity, ensures reproducibility across independent laboratories [2].

Technical Documentation Hub

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